Gnetofuran C

Description

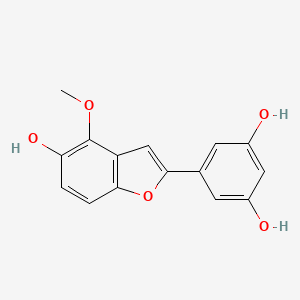

Gnetofuran C is a stilbenolignan compound predominantly isolated from species of the genus Gnetum, such as Gnetum cleistostachyum and Gnetum klossii . Structurally, it belongs to a class of hybrid molecules formed through oxidative coupling of hydroxystilbenes (e.g., resveratrol, piceatannol) with monolignols during plant lignification . Its core structure includes a benzofuran moiety linked to a stilbene backbone, with hydroxyl and methoxy substituents influencing its bioactivity and solubility . Pharmacological studies highlight its moderate anti-inflammatory activity, particularly in inhibiting TNF-α and malondialdehyde production .

Properties

Molecular Formula |

C15H12O5 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

5-(5-hydroxy-4-methoxy-1-benzofuran-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C15H12O5/c1-19-15-11-7-14(20-13(11)3-2-12(15)18)8-4-9(16)6-10(17)5-8/h2-7,16-18H,1H3 |

InChI Key |

YLTBDVNPYOUKFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O)O |

Synonyms |

gnetofuran C |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

Gnetofuran C undergoes oxidation due to its phenolic hydroxyl groups, which act as electron donors. Under alkaline conditions (pH > 8), oxidation yields stable quinone derivatives via radical intermediates. For example:

This reaction is critical for its antioxidant activity, as demonstrated by DPPH radical scavenging assays .

| Condition | Oxidation Product | Radical Scavenging IC₅₀ |

|---|---|---|

| Alkaline (pH 9) | 2,5-Dihydroxyquinone | 4.5 µM |

| Neutral (pH 7) | Partially oxidized dimer | 30.07 µM |

Nucleophilic Additions

The α,β-unsaturated ketone moiety facilitates 1,4-addition (conjugate addition) reactions. In acidic aqueous environments, protonation of the ketone enhances electrophilicity, enabling nucleophilic attack at the β-carbon :

-

Protonation :

-

Nucleophilic Attack :

This mechanism explains the compound’s reactivity in biological systems, where thiols (e.g., glutathione) or amines participate in Michael additions .

Enolate-Mediated Reactions

Under basic conditions, deprotonation of the α-hydrogen generates enolates, enabling alkylation or aldol condensation. For instance:

Kinetic studies show second-order dependence on base concentration, confirming enolate intermediacy .

Biochemical Interactions

This compound modulates enzyme activity through non-covalent interactions:

-

ACE Inhibition : Docking studies reveal hydrogen bonding with angiotensin-converting enzyme (ACE) active sites, reducing catalytic activity (IC₅₀ = 1.15 µM) .

-

Tyrosinase Inhibition : Competes with tyrosine via π-π stacking, suppressing melanin synthesis (IC₅₀ = 4.5 µM vs. 139 µM for kojic acid) .

Thermal and pH-Dependent Stability

Reaction pathways are highly sensitive to environmental conditions:

| Parameter | Effect on Reactivity | Optimal Range |

|---|---|---|

| Temperature | ↑ Rate of oxidation and dimerization above 40°C | 20–30°C |

| pH | Alkaline conditions stabilize quinone products | 8–10 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Gnetofuran C is closely related to other stilbenolignans and stilbene derivatives. Key comparisons include:

Gnetofuran A

- Structure : Shares a benzofuran core but differs in substituent positions. This compound has hydroxyl groups at positions C-2 and C-4, whereas Gnetofuran A features additional methoxy groups .

- Bioactivity : Both exhibit anti-inflammatory effects, but Gnetofuran A shows higher potency in TNF-α inhibition (IC₅₀: 12 µM vs. 25 µM for this compound) .

- Natural Source : Found in Gnetum cleistostachyum and Gnetum parvifolium .

Gnetofuran B

- Structure : Similar benzofuran-stilbene hybrid but with a methoxy group at C-3 instead of C-4 (C₁₆H₁₄O₅; MW: 286.28) .

- Solubility : More lipophilic than this compound, requiring DMSO-based formulations for in vitro studies .

- Bioactivity: Limited data, but preliminary studies suggest weaker antioxidant activity compared to this compound .

Resveratrol

- Structure: A monomeric stilbene lacking the benzofuran moiety. Contains two hydroxyl groups on the stilbene backbone .

- Bioactivity: Superior antioxidant capacity due to free phenolic hydroxyls but lacks anti-inflammatory specificity compared to this compound .

- Solubility : Poor water solubility; glycosylated derivatives (e.g., piceid) enhance bioavailability .

Isorhapontigenin

- Structure: A methoxylated stilbene monomer, lacking the lignan coupling seen in this compound .

Data Table: Comparative Analysis of this compound and Analogues

Q & A

Q. What are the established methodologies for synthesizing Gnetofuran C, and how can reproducibility be ensured?

this compound synthesis typically involves multi-step organic reactions, including cyclization and oxidation. Key steps require characterization via NMR (¹H, ¹³C) and HPLC to confirm purity (>95%). Reproducibility hinges on detailed experimental protocols, such as solvent ratios, catalyst concentrations, and reaction temperatures. For transparency, supplementary materials should include raw spectral data and step-by-step procedures .

Q. How is the structural elucidation of this compound validated in new studies?

Structural validation combines spectroscopic techniques (e.g., FT-IR, UV-Vis) with X-ray crystallography for absolute configuration determination. Cross-referencing spectral data with published benchmarks (e.g., CAS 526214-79-9 for related analogs) is critical. Discrepancies in functional group signals should prompt re-isolation or alternative derivatization methods .

Q. What solvent systems are recommended for in vitro solubility testing of this compound?

DMSO is commonly used for initial solubility screening due to its high polarity. If precipitation occurs, alternative solvents like ethanol or DMF (with <1% v/v) are tested. Stability in these solvents must be monitored via UV-spectroscopy over 24–72 hours to rule out degradation .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:

Q. What experimental designs are optimal for distinguishing this compound’s mechanism of action from structural analogs?

Competitive binding assays (e.g., fluorescence polarization) paired with molecular docking simulations can isolate target specificity. Dose-response curves should compare this compound with analogs like Gnetofuran B. CRISPR-based gene knockout models further validate pathway involvement .

Q. How do in vivo pharmacokinetic properties of this compound differ from in vitro predictions?

In vivo bioavailability often deviates due to metabolic enzymes (e.g., CYP450) and plasma protein binding. Researchers should use LC-MS/MS to quantify plasma concentrations post-administration in animal models. Comparative studies with intravenous vs. oral dosing reveal first-pass metabolism effects .

Q. What strategies mitigate formulation challenges for this compound in animal studies?

For poorly soluble formulations:

Q. How can researchers design robust toxicity profiles for this compound?

Tiered testing is recommended:

- In vitro: Ames test for mutagenicity + mitochondrial toxicity assays.

- In vivo: Acute (14-day) and subchronic (90-day) rodent studies with histopathology.

- Dose selection should reflect therapeutic indices (e.g., 10× IC₅₀) .

Methodological Best Practices

-

Data Presentation: Use tables to compare IC₅₀ values across studies, highlighting assay variables (e.g., cell type, pH). Follow journal guidelines for figure clarity, avoiding overcrowded chemical structures in graphics .

-

Literature Reviews: Leverage Google Scholar’s advanced search with keywords like “this compound AND biosynthesis” to filter high-impact studies. Track citations to identify foundational papers .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

-

Ethical Reporting: Disclose conflicts of interest and adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when framing research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.